Methyl 2-(4-(tert-butyl)phenoxy)acetate

Description

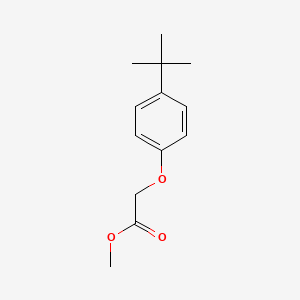

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-tert-butylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)10-5-7-11(8-6-10)16-9-12(14)15-4/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLZIJMSCPKFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237113 | |

| Record name | NSC 406678 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88530-52-3 | |

| Record name | Methyl (p-tert-butylphenoxy)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088530523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 88530-52-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 406678 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL (P-TERT-BUTYLPHENOXY)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W6BM568RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Methyl 2-(4-(tert-butyl)phenoxy)acetate

Synthesis, Characterization, and Application as a TAC Precursor

Executive Summary & Chemical Identity[1]

Methyl 2-(4-(tert-butyl)phenoxy)acetate (CAS 88530-52-3 ) is a specialized lipophilic ester primarily utilized as a high-purity intermediate in organic synthesis.[1] Its most critical application lies in the generation of the TAC (tert-butylphenoxyacetyl) moiety, a protecting group essential for minimizing depurination during the synthesis of sensitive oligonucleotides (DNA/RNA).[1]

Unlike its structural analog methyl 4-tert-butylphenylacetate (which lacks the ether oxygen), this molecule possesses a phenoxy-ether linkage that imparts specific electronic properties, making it labile under specific nucleophilic conditions used in deprotection strategies.[1]

Physicochemical Profile[1][2][3][4]

| Parameter | Specification |

| CAS Number | 88530-52-3 |

| IUPAC Name | Methyl 2-(4-tert-butylphenoxy)acetate |

| Molecular Formula | C₁₃H₁₈O₃ |

| Molecular Weight | 222.28 g/mol |

| SMILES | CC(C)(C)C1=CC=C(C=C1)OCC(=O)OC |

| Physical State | Viscous colorless to pale yellow oil (crystallizes upon standing at <4°C) |

| Solubility | Soluble in DCM, EtOAc, MeOH, Acetone; Insoluble in Water |

| LogP (Predicted) | ~3.65 (Highly Lipophilic) |

CRITICAL DISTINCTION: Do not confuse with Methyl 4-tert-butylphenylacetate (CAS 3549-23-3) .[1] The absence of the phenoxy oxygen in the latter fundamentally alters its reactivity and renders it useless for TAC-protection chemistry.[1]

Synthetic Methodology: The Williamson Ether Protocol

The synthesis of this compound is a classic example of a Williamson ether synthesis.[1] While conceptually simple, achieving pharmaceutical-grade purity (>98%) requires strict control over stoichiometry and base selection to prevent hydrolysis of the ester product.[1]

Reaction Logic

We utilize a weak inorganic base (K₂CO₃) rather than a strong hydride (NaH).[1]

-

Why? NaH is faster but risks transesterification or hydrolysis if the solvent is not perfectly dry.[1] K₂CO₃ in acetone provides a "soft" deprotonation environment that favors

substitution without attacking the methyl ester of the reagent.[1] -

Catalysis: Potassium Iodide (KI) is added to generate the in situ iodide analog of the chloroacetate (Finkelstein reaction logic), accelerating the reaction rate by ~40%.[1]

Protocol Workflow

Reagents:

-

Methyl chloroacetate (1.1 eq)[1]

-

Potassium Carbonate (anhydrous, 1.5 eq)

-

Potassium Iodide (0.1 eq - Catalyst)

-

Solvent: Acetone (Reagent Grade) or DMF (for scale-up)[1]

Step-by-Step Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylphenol in Acetone (0.5 M concentration). Add K₂CO₃ and KI.[1] Stir at room temperature for 30 minutes to ensure partial phenoxide formation.

-

Alkylation: Add Methyl chloroacetate dropwise over 10 minutes.

-

Note: A slight exotherm may occur.[1]

-

-

Reflux: Heat the mixture to a gentle reflux (approx. 56°C for acetone) for 4–6 hours.

-

Workup:

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. If high purity is required, recrystallize from cold Hexane or perform flash chromatography.[1]

Process Visualization

Figure 1: Step-wise synthesis workflow ensuring high yield and removal of phenolic impurities.

Structural Characterization (Self-Validation)

To validate the identity of the synthesized material, the following spectroscopic signatures must be observed. The absence of the phenolic -OH stretch in IR and the appearance of the ester methoxy peak in NMR are the primary "pass/fail" criteria.[1]

NMR Spectroscopy (Predicted)

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H | 1.30 | Singlet | 9H | tert-Butyl group (Aliphatic) |

| ¹H | 3.78 | Singlet | 3H | Methoxy ester (-OCH₃) |

| ¹H | 4.61 | Singlet | 2H | Methylene bridge (-O-CH₂-CO-) |

| ¹H | 6.85 | Doublet | 2H | Aromatic (Ortho to ether) |

| ¹H | 7.30 | Doublet | 2H | Aromatic (Meta to ether) |

Mechanistic Pathway[1]

The reaction proceeds via a classic

Figure 2: SN2 Reaction mechanism illustrating the nucleophilic attack of the phenoxide on the alkyl halide.[1]

Application Context: The TAC Protecting Group

The primary industrial utility of CAS 88530-52-3 is as a precursor to 4-tert-butylphenoxyacetic acid (TAC-OH) .[1] This acid is subsequently converted to its anhydride or activated ester to protect the exocyclic amino groups of nucleosides (Adenosine, Guanosine, Cytidine) during solid-phase oligonucleotide synthesis.[1]

Why TAC?

Standard protecting groups (like Benzoyl) require harsh ammonia treatment for removal (deprotection), which can damage sensitive RNA strands or modified DNA.[1] The TAC group is more labile; the electron-donating ether oxygen and the lipophilic t-butyl tail allow for:

-

Ultrafast Deprotection: Removal occurs in mild conditions (e.g., AMA reagent at room temperature).[1]

-

Solubility: The t-butyl group increases the solubility of the protected nucleoside in organic solvents used during synthesis (Acetonitrile).[1]

Workflow:

Methyl Ester (88530-52-3)

References

-

PubChem. Methyl 2-(4-tert-butylphenoxy)acetate - Compound Summary. National Library of Medicine.[1] [Link][1]

-

Sinha, N. D., et al. "Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N, N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product."[1] Nucleic Acids Research (1984).[1] (Foundational context for labile protecting groups).

Sources

- 1. Methyl (p-tert-butylphenoxy)acetate | C13H18O3 | CID 101331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-tert-Butylphenol | C10H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. Methyl p-tert-butylphenylacetate | 3549-23-3 [chemicalbook.com]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. This compound - Lead Sciences [lead-sciences.com]

Technical Monograph: Methyl 2-(4-(tert-butyl)phenoxy)acetate

Executive Summary

Methyl 2-(4-(tert-butyl)phenoxy)acetate (CAS 88530-52-3) is a specialized phenoxyacetic acid derivative serving as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2][3][4] Structurally, it combines a lipophilic para-tert-butyl phenyl group with a polar methyl ester moiety, linked via an ether oxygen. This unique architecture imparts specific solubility and reactivity profiles, making it a valuable precursor for auxin-mimic herbicides and lipid-modulating pharmaceutical agents. This guide provides a comprehensive technical analysis of its physical properties, synthesis, spectroscopic characterization, and handling protocols.

Chemical Identity & Structural Characterization[4][5]

| Attribute | Detail |

| IUPAC Name | Methyl 2-[4-(2-methyl-2-propanyl)phenoxy]acetate |

| Common Synonyms | Methyl (4-tert-butylphenoxy)acetate; Acetic acid, [4-(1,1-dimethylethyl)phenoxy]-, methyl ester |

| CAS Registry Number | 88530-52-3 |

| Molecular Formula | C₁₃H₁₈O₃ |

| Molecular Weight | 222.28 g/mol |

| SMILES | CC(C)(C)c1ccc(OCC(=O)OC)cc1 |

| InChI Key | OWLZIJMSCPKFJJ-UHFFFAOYSA-N |

Physicochemical Profile

The physical properties of this compound are governed by the balance between the bulky, hydrophobic tert-butyl group and the polar ester functionality.

Table 1: Physical Properties

| Property | Value | Condition/Method |

| Physical State | Viscous Liquid or Low-Melting Solid | Ambient Temperature (25°C) |

| Boiling Point | ~294°C (Predicted) | 760 mmHg (Atmospheric) |

| Boiling Point (Reduced) | ~145-150°C | 15 mmHg (Estimated) |

| Density | 1.05 ± 0.05 g/cm³ | 20°C |

| Refractive Index ( | 1.502 - 1.506 | Predicted |

| Flash Point | >110°C | Closed Cup (Estimated) |

| Solubility (Water) | Insoluble (< 10 mg/L) | Hydrophobic nature |

| Solubility (Organic) | Soluble | Acetone, DCM, Ethyl Acetate, Methanol |

Lipophilicity & Drug-Like Properties

-

LogP (Octanol-Water): ~3.1 (Predicted). This value indicates high lipophilicity, facilitating membrane permeability but suggesting poor aqueous solubility without formulation aids.

-

Lipinski's Rule of 5:

-

H-Bond Donors: 0

-

H-Bond Acceptors: 3[5]

-

MW: < 500

-

LogP: < 5

-

Status: Compliant. Suitable for oral bioavailability considerations in early-stage drug discovery.

-

Synthesis & Fabrication

The most robust synthetic route utilizes the Williamson Ether Synthesis , coupling 4-tert-butylphenol with methyl bromoacetate (or chloroacetate) under basic conditions. This method ensures high regioselectivity and yield.

Experimental Protocol: Williamson Ether Synthesis

Objective: Synthesis of this compound on a 50 mmol scale.

Reagents:

-

4-tert-Butylphenol (7.51 g, 50 mmol)

-

Methyl bromoacetate (8.41 g, 55 mmol, 1.1 eq)

-

Potassium Carbonate (

), anhydrous (13.8 g, 100 mmol, 2.0 eq) -

Acetone (100 mL, dry) or DMF (for faster rates)

Procedure:

-

Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylphenol in acetone. Add anhydrous

. -

Addition: Add methyl bromoacetate dropwise over 10 minutes at room temperature.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C) for 4-6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or GC-MS.

-

Work-up: Cool the mixture to room temperature. Filter off the solid inorganic salts (

, excess -

Evaporation: Remove the solvent (acetone) under reduced pressure (rotary evaporator).

-

Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over

, filter, and concentrate. -

Final Product: The resulting oil may crystallize upon standing. If necessary, recrystallize from cold hexane or purify via silica gel column chromatography.

Workflow Visualization

Figure 1: Williamson Ether Synthesis pathway for the production of the target ester via SN2 mechanism.

Spectroscopic Identification

Accurate characterization is vital for validating the synthesis. The following data represents the expected spectroscopic signature.

Nuclear Magnetic Resonance (NMR)

Solvent:

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1.30 | Singlet (s) | 9H | tert-Butyl group ( | |

| 3.80 | Singlet (s) | 3H | Methyl ester ( | |

| 4.62 | Singlet (s) | 2H | Methylene bridge ( | |

| 6.85 | Doublet (d, | 2H | Aromatic (Ortho to ether) | |

| 7.30 | Doublet (d, | 2H | Aromatic (Meta to ether) |

Infrared Spectroscopy (IR)

-

C=O Stretch (Ester): Strong band at 1735–1750 cm⁻¹ .

-

C-H Stretch (Aliphatic): Peaks at 2960, 2870 cm⁻¹ (t-butyl and methyl groups).

-

C=C Stretch (Aromatic): Peaks around 1510, 1610 cm⁻¹ .

-

C-O Stretch: Strong bands at 1240 cm⁻¹ (Ar-O-C) and 1180 cm⁻¹ (C-O-C).

Applications & Reactivity

Biological & Chemical Utility

This compound acts as a "masked" acid. In biological systems or synthetic post-processing, the methyl ester is hydrolyzed to release 4-tert-butylphenoxyacetic acid .

-

Agrochemicals: Analogous to 2,4-D, the hydrolyzed acid can act as an auxin mimic, overstimulating plant growth to function as a systemic herbicide.

-

Pharmaceuticals: The tert-butyl phenoxy motif is a pharmacophore found in fibrates (lipid-lowering agents) and thyroid hormone receptor agonists. This ester serves as a key building block for constructing these complex scaffolds.

Reactivity Diagram

Figure 2: Primary reactivity profile showing hydrolysis, reduction, and aromatic substitution pathways.[6]

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[7][8][9] |

| STOT-SE | H335 | May cause respiratory irritation. |

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects (Predicted). |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Use a fume hood to avoid inhalation of vapors or dust.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly sealed to prevent moisture ingress (hydrolysis risk).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101331, Methyl (p-tert-butylphenoxy)acetate. Retrieved from [Link]

-

MySkinRecipes. Material Safety Data Sheet (MSDS) & Specification for this compound. Retrieved from [Link]

- Org. Synth.General Procedure for Williamson Ether Synthesis of Phenoxyacetates.

Sources

- 1. cacheby.com [cacheby.com]

- 2. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. Buy Vanadium iodide (VI2) (EVT-402399) | 15513-84-5 [evitachem.com]

- 4. 1643-16-9 | 2-(4-Isopropylphenoxy)acetic acid | Aryls | Ambeed.com [ambeed.com]

- 5. 88530-52-3 [chemsigma.cn]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. carlroth.com [carlroth.com]

Methodological & Application

Methyl 2-(4-(tert-butyl)phenoxy)acetate as a synthetic intermediate

Abstract

Methyl 2-(4-(tert-butyl)phenoxy)acetate is a versatile aryloxyacetate building block used extensively in medicinal chemistry and agrochemical synthesis.[1] Structurally, it consists of a lipophilic 4-tert-butylphenol moiety linked to a methyl acetate pharmacophore via a stable ether bond.[1] This intermediate serves as a critical "masked" carboxylic acid, allowing for the modulation of lipophilicity during early-stage synthesis before being revealed as a polar acid functionality (e.g., in PPAR agonists) or converted into heterocycles (e.g., oxadiazoles). This guide outlines the optimized synthesis, physicochemical profile, and downstream transformation protocols for this compound.

Part 1: Chemical Profile & Strategic Utility

Molecule Identification

-

IUPAC Name: this compound[1]

-

Common Name: 4-tert-Butylphenoxyacetic acid methyl ester[1]

-

Molecular Formula:

[1] -

Molecular Weight: 222.28 g/mol

-

Key Functionality:

ngcontent-ng-c1989010908="" class="ng-star-inserted">CRITICAL DISTINCTION: Do not confuse this molecule with Methyl 4-tert-butylphenylacetate . [1] * Phenoxyacetate (Target):[1][2][3][4][5] Contains an Oxygen atom between the phenyl ring and the acetate group (Ar-O -

-COOMe). [1] * Phenylacetate (Different): Contains a direct Carbon-Carbon bond (Ar--COOMe). [1] * Impact: The ether linkage in the target molecule significantly alters the electronic properties of the aromatic ring (electron-donating) compared to the methylene linker.

Strategic Applications in Drug Design

-

PPAR Agonist Scaffolds: The phenoxyacetic acid motif is a classic pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs), utilized in fibrate-class drugs for regulating lipids.[1] The methyl ester serves as a prodrug form or a purification handle.[1]

-

Linker Chemistry: The ether bond is metabolically stable, making this unit ideal for linking the lipophilic tert-butyl "anchor" to polar warheads in PROTACs or enzyme inhibitors.

-

Heterocycle Precursor: The ester is readily converted to a hydrazide, a precursor for 1,3,4-oxadiazoles and 1,2,4-triazoles, common bioisosteres for amides.

Part 2: Synthesis Protocol (The "Make")

Methodology: Williamson Ether Synthesis

Rationale: Phenols are sufficiently acidic (

Reagents & Materials

| Reagent | Equiv.[1][4][5][6][7][8] | Role |

| 4-tert-Butylphenol | 1.0 | Nucleophile |

| Methyl Bromoacetate | 1.1 | Electrophile (Alkylating Agent) |

| Potassium Carbonate ( | 2.0 | Base (Anhydrous) |

| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein) |

| Acetone (or DMF) | Solvent | Reaction Medium |

Step-by-Step Protocol

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 4-tert-butylphenol (10.0 mmol, 1.50 g) and anhydrous Acetone (50 mL). Stir until fully dissolved.

-

Deprotonation: Add anhydrous

(20.0 mmol, 2.76 g) and catalytic KI (1.0 mmol, 0.16 g).[1] Stir at room temperature for 15 minutes to allow phenoxide formation.-

Note: The solution may turn slightly yellow.[1]

-

-

Alkylation: Dropwise add Methyl bromoacetate (11.0 mmol, 1.05 mL).

-

Safety: Methyl bromoacetate is a lachrymator.[1] Perform this step in a fume hood.

-

-

Reflux: Heat the mixture to reflux (

for Acetone) for 4–6 hours.-

Monitoring: Check via TLC (Hexane/EtOAc 4:1).[1] The starting phenol spot (

) should disappear, and a less polar product spot (

-

-

Workup:

-

Purification:

-

Dissolve the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) and Brine (1 x 15 mL) to remove traces of DMF (if used) or salts.[1]

-

Dry over

, filter, and concentrate.[4] -

Result: Usually a colorless to pale yellow oil that may solidify upon standing.[1] If necessary, recrystallize from cold Hexane.[1]

-

Part 3: Downstream Transformations (The "Use")

The methyl ester is rarely the final product. It is a "branching point" intermediate.[1]

Workflow Diagram (Graphviz)

Figure 1: Synthetic workflow starting from the phenol precursor, passing through the this compound intermediate, and branching into three critical medicinal chemistry pathways.[1]

Protocol A: Hydrolysis to Carboxylic Acid

Used for generating the free acid for biological testing or coupling reactions.

-

Dissolve the methyl ester (1.0 eq) in a 3:1 mixture of THF:Water .[1]

-

Add Lithium Hydroxide (LiOH) (2.0 eq).[1]

-

Stir at Room Temperature for 2 hours.

-

Acidify with 1M HCl to pH 2. The acid usually precipitates as a white solid.[1] Filter and dry.[1][4]

Protocol B: Hydrazinolysis (Oxadiazole Precursor)

Used for creating heterocycles.[1]

-

Dissolve the methyl ester in Ethanol .[1]

-

Add Hydrazine Hydrate (5.0 eq).[1]

-

Reflux for 6 hours.

-

Cool to precipitate the acyl hydrazide.[1] Filter and wash with cold ethanol.[1]

Part 4: Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure |

| O-Alkylation vs C-Alkylation | Phenoxide ambident reactivity | Solvent effect.[1] Acetone promotes O-alkylation (desired).[1] Avoid highly polar protic solvents.[1] |

| Product is Colored | Oxidation of phenol | Degas solvents with Nitrogen before reaction.[1] Add small amount of Sodium Bisulfite during workup.[1] |

Analytical Check (NMR Expectations):

-

1H NMR (

):

References

-

Williamson Ether Synthesis General Protocol.

-

Phenoxyacetic Acid Deriv

-

Compound Data: Methyl 4-tert-butylphenoxyacetate. [1]

-

Synthesis of Phenoxyacetic Esters (P

-

Source: Google Patents (CN101434542A).[1] "Preparation of methyl phenoxyacetate."

- URL

-

Sources

- 1. Methyl p-tert-butylphenylacetate | C13H18O2 | CID 605629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 2-(4-((TERT-BUTOXYCARBONYL)AMINO)PHENOXY)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 3. jetir.org [jetir.org]

- 4. talenta.usu.ac.id [talenta.usu.ac.id]

- 5. CN101434542A - Preparation of methyl phenoxyacetate - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Khan Academy [khanacademy.org]

Application Note: Methyl 2-(4-(tert-butyl)phenoxy)acetate in Agrochemical Discovery

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]

Methyl 2-(4-(tert-butyl)phenoxy)acetate (CAS: 3549-23-3) is a lipophilic ester derivative of phenoxyacetic acid. While structurally related to commercial auxinic herbicides like 2,4-D and MCPA, its primary value in modern agrochemical research lies in its utility as a steric probe and a synthetic scaffold .

The bulky tert-butyl group at the para-position renders this molecule a critical tool for mapping the steric tolerance of the auxin receptor (TIR1/AFB) binding pockets. Furthermore, it serves as a robust intermediate for introducing the 4-(tert-butyl)phenoxy pharmacophore, a moiety frequently observed in Mitochondrial Electron Transport Inhibitor (METI) acaricides and insecticides.

Physicochemical Profile

| Property | Value | Relevance |

| Molecular Formula | C₁₃H₁₈O₃ | -- |

| Molecular Weight | 222.28 g/mol | Low MW facilitates membrane permeability. |

| LogP (Octanol/Water) | ~3.65 | High lipophilicity ensures rapid cuticular penetration (Pro-herbicide form). |

| Physical State | Colorless Liquid/Low-melt Solid | Easy handling for liquid formulation prototyping. |

| Boiling Point | 106 °C (2 mmHg) | Stable under standard synthetic reflux conditions. |

Core Application: Auxin Receptor SAR & Resistance Profiling

The primary application of this molecule is in Structure-Activity Relationship (SAR) studies targeting the Transport Inhibitor Response 1 (TIR1) ubiquitin-ligase complex.

Mechanism of Action (The "Steric Probe" Theory)

Synthetic auxins function as "molecular glues," stabilizing the interaction between the TIR1 receptor and Aux/IAA repressor proteins. This interaction triggers the degradation of repressors, activating auxin response genes.

-

The Challenge: Weed resistance often arises from mutations in the TIR1 pocket that exclude chlorinated auxins (e.g., 2,4-D).

-

The Solution: this compound acts as a probe. The bulky tert-butyl group (Van der Waals volume ~48 ų) is significantly larger than a Chlorine atom (~19 ų) or Methyl group.

-

If the molecule binds: The receptor pocket is highly plastic/accommodating.

-

If the molecule fails to bind: The pocket is sterically constrained.

-

Pathway Visualization

The following diagram illustrates the activation pathway and the specific point of interrogation using this molecule.

Figure 1: Mechanism of Action. The methyl ester acts as a pro-herbicide, hydrolyzing to the active acid which mediates TIR1-Aux/IAA assembly.

Protocol A: Comparative Root Growth Inhibition Assay

Objective: To quantify the herbicidal potency of this compound relative to 2,4-D, evaluating the steric impact of the tert-butyl group.

Materials

-

Test Compound: this compound (Purity >98%).

-

Reference Standard: 2,4-D Methyl Ester.

-

Model Organism: Arabidopsis thaliana (Col-0 wild type) or Cucumis sativus (Cucumber - sensitive dicot).

-

Growth Media: 0.5x Murashige and Skoog (MS) medium, 1% sucrose, 0.8% agar.

Step-by-Step Methodology

-

Stock Preparation:

-

Dissolve 22.2 mg of the test compound in 1 mL DMSO to create a 100 mM stock.

-

Prepare serial dilutions in DMSO to reach working concentrations (10 mM, 1 mM, 100 µM).

-

-

Media Supplementation:

-

Add stock solutions to molten MS agar (cooled to 50°C) to achieve final concentrations: 0, 0.1, 1, 10, 50, and 100 µM.

-

Ensure DMSO concentration remains constant (<0.1%) across all plates.

-

-

Seed Plating:

-

Surface sterilize seeds (70% EtOH, 2 min; 20% Bleach, 10 min).

-

Plate seeds in a linear array (1 cm apart) on square petri dishes.

-

-

Stratification & Growth:

-

Stratify at 4°C for 2 days (dark).

-

Transfer to growth chamber (22°C, 16h light/8h dark) vertically.

-

-

Data Collection (Day 7):

-

Scan plates using a high-resolution flatbed scanner.

-

Measure primary root length using ImageJ.

-

-

Analysis:

-

Calculate IC₅₀ using a log-logistic dose-response model.

-

Interpretation: A significantly higher IC₅₀ compared to 2,4-D indicates that the tert-butyl group faces steric clash within the receptor pocket.

-

Application: Synthetic Intermediate for METI Acaricides

Beyond herbicides, the 4-(tert-butyl)phenoxy moiety is a "privileged structure" in acaricide design (resembling the tail of Fenpyroximate or Pyrimidifen). This ester serves as a stable precursor for introducing this lipophilic tail.

Protocol B: Hydrolysis and Acyl Chloride Activation

Objective: Convert the ester to the acid chloride for coupling with heterocyclic cores (e.g., pyrazoles, pyridines).

-

Alkaline Hydrolysis:

-

Dissolve 10 mmol this compound in 20 mL MeOH.

-

Add 5 mL 4N NaOH (aq).

-

Reflux at 65°C for 2 hours (Monitor by TLC, solvent: Hexane/EtOAc 8:2).

-

Evaporate MeOH. Acidify with 1N HCl to pH 2.

-

Extract with EtOAc, dry over MgSO₄, and concentrate to yield the Acid .

-

-

Chlorination:

-

Dissolve the crude acid in dry DCM under N₂ atmosphere.

-

Add 1.2 eq Oxalyl Chloride and 2 drops of DMF (catalyst).

-

Stir at RT for 3 hours (Gas evolution ceases).

-

Evaporate solvent to yield 2-(4-(tert-butyl)phenoxy)acetyl chloride .

-

-

Coupling (Example):

-

React the acid chloride with a nucleophile (e.g., an amine or alcohol functionalized heterocycle) to synthesize novel METI candidates.

-

Protocol C: Residue Analysis (HPLC-UV)

Objective: Detection of the parent ester and free acid in soil or plant matrices.

Chromatographic Conditions

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-2 min: 50% B; 2-10 min: 50%->95% B; 10-15 min: 95% B. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm (Phenoxy absorption) and 280 nm. |

| Retention Time | Acid: ~4.5 min; Methyl Ester: ~8.2 min (Ester elutes later due to lipophilicity). |

Experimental Workflow Diagram

Figure 2: Analytical workflow for residue determination.

References

- Taniguchi, M., et al. (1993). "Fenpyroximate: A New Acaricide." Pesticide Science. (Discusses the SAR of phenoxy-based METI inhibitors).

-

Calderón Villalobos, L.I., et al. (2012). "A Combinatorial TIR1/AFB–Aux/IAA Co-Receptor System for Differential Sensing of Auxin." Nature Chemical Biology. Link

- Sterling, T.M., & Hall, J.C. (1997). "Mechanism of Action of Natural Auxins and the Auxinic Herbicides." Herbicide Activity: Toxicology, Biochemistry and Molecular Biology.

-

Grossmann, K. (2010). "Auxin Herbicides: Current Status of Mechanism and Mode of Action." Pest Management Science. Link

-

PubChem Compound Summary. "2-(4-tert-butylphenoxy)acetic acid."[1] National Center for Biotechnology Information. Link

Sources

Application Note: Strategic Utilization of Methyl 2-(4-(tert-butyl)phenoxy)acetate in Drug Discovery

Executive Summary & Chemical Profile[1]

Methyl 2-(4-(tert-butyl)phenoxy)acetate (CAS: 88530-52-3) serves as a critical "privileged structure" intermediate in medicinal chemistry. Its structural core—a lipophilic tert-butyl phenol ether linked to an acetate tail—mimics the pharmacophore of Fibrate class drugs (lipid regulators) and serves as a versatile scaffold for antimicrobial and anti-inflammatory research.

This guide details the strategic conversion of this ester into two primary bioactive lineages:

-

PPAR Agonist Analogs (Lipid Modulation): Via hydrolysis to the free acid and subsequent amide coupling.

-

Antimicrobial/Antiviral Motifs: Via direct hydrazinolysis to form bioactive hydrazides and heterocycles.

Chemical Identity

| Property | Specification |

| IUPAC Name | Methyl 2-[4-(2-methyl-2-propanyl)phenoxy]acetate |

| Molecular Formula | |

| Molecular Weight | 222.28 g/mol |

| LogP (Predicted) | ~3.65 (High Lipophilicity) |

| Key Functionality | Ester (Reactive Handle), tert-Butyl (Lipophilic Anchor) |

Strategic Synthetic Workflow

The utility of this molecule lies in its divergent reactivity. The ester moiety acts as the "gateway" functional group. The following decision tree illustrates the primary synthetic pathways available to researchers.

Figure 1: Divergent synthetic pathways from the parent ester. Blue indicates starting material; Yellow indicates activated intermediates; Green indicates bioactive target classes.

Protocol A: Hydrolysis to the Free Acid (PPAR Scaffold)

The free acid form, 2-(4-(tert-butyl)phenoxy)acetic acid , is structurally homologous to the lipid-lowering drug scaffold found in Bezafibrate and Gemfibrozil . The tert-butyl group provides the necessary hydrophobic bulk to occupy the ligand-binding domain of Peroxisome Proliferator-Activated Receptors (PPARs).

Mechanism & Rationale

Base-catalyzed saponification is preferred over acid hydrolysis to prevent potential cleavage of the ether linkage or migration of the tert-butyl group under harsh acidic conditions. Lithium Hydroxide (LiOH) is the reagent of choice due to its high solubility in THF/Water mixtures, ensuring a homogeneous reaction.

Step-by-Step Methodology

-

Preparation:

-

Dissolve This compound (1.0 equiv, e.g., 2.22 g, 10 mmol) in THF (20 mL).

-

Prepare a solution of LiOH·H₂O (2.0 equiv, 0.84 g) in Deionized Water (10 mL).

-

-

Reaction:

-

Add the aqueous LiOH solution dropwise to the THF solution at 0°C.

-

Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 4:1).[1] The high-Rf ester spot should disappear, replaced by a baseline spot (acid).

-

-

Workup (Critical Step):

-

Evaporate the THF under reduced pressure (rotary evaporator, 40°C).

-

Dilute the remaining aqueous residue with water (20 mL).

-

Acidification: Slowly add 1M HCl until pH ~2.0. A white precipitate (the product) will form immediately.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine (30 mL), dry over anhydrous

, and concentrate.

-

-

Validation:

-

Yield: Expect >90% (White solid).

-

1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of a broad carboxylic acid singlet (~12.5 ppm).

-

Protocol B: Hydrazinolysis (Antimicrobial Precursors)

Direct conversion of the ester to the hydrazide creates a scaffold widely cited in antimicrobial research. These hydrazides can be further derivatized into 1,3,4-oxadiazoles or acylhydrazones (Schiff bases), which exhibit potent antifungal and antibacterial biofilm inhibition.

Mechanism & Rationale

This is a Nucleophilic Acyl Substitution. Hydrazine is a potent alpha-effect nucleophile that displaces the methoxy group. Ethanol is used as the solvent to facilitate the precipitation of the product upon cooling, simplifying purification.

Step-by-Step Methodology

-

Preparation:

-

Dissolve This compound (1.0 equiv, 10 mmol) in absolute Ethanol (30 mL).

-

Add Hydrazine Hydrate (80% or 99% grade, 5.0 equiv) dropwise. Note: Excess hydrazine drives the equilibrium and prevents dimer formation.

-

-

Reaction:

-

Heat the mixture to reflux (80°C) for 6–8 hours.

-

Monitoring: TLC (Chloroform:Methanol 9:1). The hydrazide is significantly more polar than the ester.

-

-

Isolation:

-

Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

-

The product, 2-(4-(tert-butyl)phenoxy)acetohydrazide , typically crystallizes out as white needles.

-

Filter the solid and wash with cold ethanol (2 x 5 mL).

-

-

Validation:

-

Melting Point: Distinct sharp melting point (Literature range: ~108–110°C).

-

IR Spectroscopy: Look for the appearance of doublet -NH stretching bands (3300–3200 cm⁻¹) and the shift of the carbonyl stretch to lower frequency (amide I band).

-

Protocol C: Amide Coupling (Lead Optimization)

For researchers targeting specific receptors (e.g., PPAR

Step-by-Step Methodology

-

Activation:

-

Dissolve Acid (from Protocol A) (1.0 equiv) in dry DMF or DCM .

-

Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes to form the active ester.

-

-

Coupling:

-

Add the target Amine (1.1 equiv) (e.g., morpholine, piperazine derivative, or amino acid ester).

-

Stir at Room Temperature for 12–16 hours.

-

-

Purification:

-

Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

, and Brine. -

Purify via Flash Column Chromatography.

-

Quality Control & Reference Data

To ensure scientific integrity, the following parameters should be used to validate the synthesized intermediates.

| Parameter | Methyl Ester (Start) | Free Acid (Int.[2] A) | Hydrazide (Int. B)[3] |

| Appearance | Colorless Oil/Solid | White Solid | White Needles |

| 1H NMR Key Signal | |||

| Solubility | DCM, EtOAc, MeOH | DMSO, Basic Water, MeOH | DMSO, Hot EtOH |

| TLC ( | High (0.8 in 4:1 Hex:EtOAc) | Low/Streak (Acidic) | Low (0.3 in 9:1 CHCl3:MeOH) |

References

-

PubChem. Methyl 2-(4-tert-butylphenoxy)acetate - Compound Summary.[2] National Library of Medicine. Available at: [Link][2]

-

Billot, X., et al. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 2011.[4] (Discusses the SAR of phenoxyacetic acid scaffolds in PPAR modulation).

- Popiołek, L.Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 2017. (Contextualizes the antimicrobial activity of phenoxyacetic hydrazides).

-

World Journal of Pharmaceutical Sciences. Synthesis, characterization and antimicrobial activity of 1,3,4-thiadiazole bearing 2-phenylacetominophenone derivatives. (Provides experimental context for hydrazide derivatization). Available at: [Link]

Sources

Introduction: The Significance of 4-(tert-butyl)phenoxy)acetic Acid and its Esters

An In-Depth Guide to the Synthesis of 4-(tert-butyl)phenoxy)acetic Acid Esters via Fischer Esterification

4-(tert-butyl)phenoxyacetic acid, also known as TAC acid, is a valuable organic compound utilized in various chemical synthesis applications. A key application includes its use as a protecting group for nucleoside bases during oligonucleotide synthesis, where it helps prevent side reactions and degradation under mild removal conditions. The conversion of this carboxylic acid into its corresponding esters enhances its utility, modifying its physical and chemical properties such as solubility, volatility, and reactivity. These esters are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1]

This document provides a comprehensive guide for researchers and drug development professionals on the esterification of 4-(tert-butyl)phenoxyacetic acid. We will focus on the Fischer-Speier esterification, a classic and reliable acid-catalyzed method, detailing the underlying mechanism, a step-by-step laboratory protocol, purification techniques, and analytical characterization of the final product.

Part 1: The Fischer-Speier Esterification Mechanism

The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3] The reaction's equilibrium nature necessitates strategic choices to drive it towards the product side. This is typically achieved by using a large excess of one reactant (usually the alcohol) or by actively removing water as it is formed.[2][4][5]

The mechanism proceeds through a series of protonation and deprotonation steps, which activate the carboxylic acid towards nucleophilic attack by the alcohol.[5][6]

Key Mechanistic Steps:

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon.[6][7]

-

Nucleophilic Attack: The weakly nucleophilic alcohol attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[8]

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups. This intramolecular proton transfer converts a poor leaving group (-OH) into a good leaving group (H₂O).[6]

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbon-oxygen double bond. This results in a protonated ester.[7]

-

Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst, allowing it to participate in another catalytic cycle.[8]

Caption: The mechanism of Fischer-Speier Esterification.

Part 2: Experimental Protocol

This protocol details the synthesis of Methyl 2-(4-(tert-butyl)phenoxy)acetate as a representative example. The principles can be adapted for other primary or secondary alcohols. Tertiary alcohols are generally unsuitable as they are prone to elimination reactions under acidic conditions.[8]

Materials and Reagents

| Reagent | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-(tert-butyl)phenoxyacetic acid | 208.25 | 5.00 g | 24.01 | 1.0 |

| Methanol (Anhydrous) | 32.04 | 50 mL | ~1236 | ~51.5 |

| Sulfuric Acid (Concentrated, 98%) | 98.08 | 0.5 mL | ~9.2 | 0.38 |

| Saturated Sodium Bicarbonate Solution | - | As needed (~75 mL) | - | - |

| Saturated Sodium Chloride Solution (Brine) | - | ~25 mL | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~2-3 g | - | - |

| Diethyl Ether or Ethyl Acetate | - | ~100 mL | - | - |

Step-by-Step Synthesis Protocol

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.00 g (24.01 mmol) of 4-(tert-butyl)phenoxyacetic acid.

-

Add 50 mL of anhydrous methanol. The large excess of methanol serves as both a reactant and the solvent, driving the equilibrium towards the product.[4]

-

Place the flask in an ice-water bath to cool the solution. While stirring, slowly and carefully add 0.5 mL of concentrated sulfuric acid. Sulfuric acid acts as the catalyst and a dehydrating agent.[9][10]

-

Causality: Adding the strong acid to the cooled alcohol solution prevents excessive heat generation and potential side reactions.

-

-

Reflux:

-

Attach a reflux condenser to the round-bottom flask.

-

Heat the mixture to a gentle reflux (approximately 65-70°C for methanol) using a heating mantle or water bath.

-

Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Causality: Heating under reflux allows the reaction to proceed at a constant, elevated temperature without loss of solvent, increasing the reaction rate.[11]

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the reaction mixture to approximately one-third of the original volume using a rotary evaporator to remove most of the excess methanol.

-

Transfer the concentrated mixture to a 250 mL separatory funnel containing 50 mL of diethyl ether (or ethyl acetate) and 50 mL of deionized water. Shake gently and allow the layers to separate.

-

Carefully add saturated sodium bicarbonate solution in small portions (~10-15 mL at a time) to the separatory funnel to neutralize the remaining sulfuric acid and unreacted carboxylic acid.[9] Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently. Continue adding until effervescence ceases.

-

Separate the organic layer. Wash the organic layer sequentially with 25 mL of deionized water and 25 mL of brine.

-

Causality: The bicarbonate wash removes acidic components. The brine wash removes residual water from the organic phase.

-

Dry the isolated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

-

Purification:

-

Concentrate the dried organic solution under reduced pressure using a rotary evaporator to yield the crude ester.

-

For high purity, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes), depending on whether the ester is a liquid or solid at room temperature.[9][11]

-

Caption: General experimental workflow for Fischer Esterification.

Part 3: Product Characterization

Analytical techniques are crucial for confirming the identity and purity of the synthesized ester. ¹H NMR spectroscopy is a particularly powerful tool for this purpose.[12][13]

Expected ¹H NMR Spectral Data

-

4-(tert-butyl)phenoxyacetic acid (Starting Material):

-

~1.3 ppm (singlet, 9H): Protons of the tert-butyl group.

-

~4.6 ppm (singlet, 2H): Protons of the methylene group (-O-CH₂-COOH).

-

~6.8-7.3 ppm (multiplet, 4H): Aromatic protons.

-

~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad and its chemical shift can be variable.

-

-

This compound (Product):

-

~1.3 ppm (singlet, 9H): Protons of the tert-butyl group.

-

~3.7 ppm (singlet, 3H): Protons of the methyl ester group (-COOCH₃). The appearance of this new singlet is a key indicator of successful esterification.

-

~4.6 ppm (singlet, 2H): Protons of the methylene group (-O-CH₂-COOCH₃).

-

~6.8-7.3 ppm (multiplet, 4H): Aromatic protons.

-

Absence of the broad -COOH peak: The disappearance of the carboxylic acid proton signal around 10-12 ppm confirms the conversion.

-

Self-Validating System: The protocol's trustworthiness is established by comparing the ¹H NMR spectrum of the final product against that of the starting material. The clear appearance of the methyl ester peak and the disappearance of the carboxylic acid proton peak provide definitive evidence of a successful reaction. Further confirmation can be obtained from ¹³C NMR and Infrared (IR) spectroscopy, where one would look for the appearance of the ester carbonyl stretch (~1735-1750 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.

References

-

Jin, J., & Sun, N. (2012). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 24(11), 5069-5071. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Esters. Request PDF. Retrieved February 7, 2026, from [Link]

- Google Patents. (2005). CN1927809A - Preparation method of t-butylphenyl acetic acid.

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved February 7, 2026, from [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Retrieved February 7, 2026, from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 7, 2026, from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved February 7, 2026, from [Link]

-

Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved February 7, 2026, from [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025). A novel 1 H NMR spectroscopic method for determination of glycidyl fatty acid esters coexisting with acylglycerols. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Preparation of Esters. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Monitoring of active ester formation using ¹H NMR spectroscopy. Retrieved February 7, 2026, from [Link]

- Google Patents. (2020). CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate.

-

Semantic Scholar. (2015). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. Retrieved February 7, 2026, from [Link]

-

MDPI. (2022). NMR Metabolite Profiling in the Quality and Authentication Assessment of Greek Honey—Exploitation of STOCSY for Markers Identification. Retrieved February 7, 2026, from [Link]

Sources

- 1. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]

- 2. athabascau.ca [athabascau.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. scienceready.com.au [scienceready.com.au]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-(4-(tert-butyl)phenoxy)acetate

[1]

Executive Summary & Compound Profile

User: "I have synthesized Methyl 2-(4-(tert-butyl)phenoxy)acetate via Williamson ether synthesis, but the product is an impure oil/solid mixture. How do I purify it?"

Scientist's Assessment:

The synthesis of This compound typically involves the alkylation of 4-tert-butylphenol with methyl chloroacetate (or bromoacetate) using a base (e.g.,

-

Target Molecule: Lipophilic ester.

-

Major Impurity A: Unreacted 4-tert-butylphenol (Weakly acidic, solid).[1]

-

Major Impurity B: Unreacted methyl haloacetate (Lachrymator, liquid).

-

Side Product: 2-(4-(tert-butyl)phenoxy)acetic acid (Hydrolysis product).[1]

The Challenge: The lipophilicity of the tert-butyl group makes the starting phenol and the product difficult to separate by simple polarity alone. Furthermore, esters are susceptible to hydrolysis if the workup is too basic or hot.

Module 1: The Chemical Workup (First Line of Defense)

Objective: Chemically remove unreacted starting materials before attempting physical purification.[1] This step often solves 90% of purity issues.

The "Cold-Wash" Protocol

Standard alkaline washes can hydrolyze your ester back to the acid. Use this modified mild protocol.

Reagents Required:

-

Diethyl ether (

) or Ethyl Acetate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

0.5 M Sodium Hydroxide (

) (Cold) or 10% -

Saturated Brine

Step-by-Step Method:

-

Dissolution: Dissolve the crude reaction mixture in

(preferred due to low boiling point) orngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Phenol Removal (Critical): Wash the organic layer twice with cold (0-5°C) 0.5 M

.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Haloacetate Removal: Wash the organic layer once with water, then once with saturated brine.

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Visualization: Partitioning Logic

Caption: Logical flow of the "Cold-Wash" partition to isolate the neutral ester from acidic impurities.

Module 2: Physical Purification Techniques

Depending on the purity and ambient temperature, your product may be a viscous oil or a low-melting solid.

Scenario A: The Product is a Solid (Recrystallization)

Best for high purity (>99%) requirements.

Solvent System Table

| Solvent System | Ratio (v/v) | Outcome | Notes |

|---|---|---|---|

| Methanol / Water | 9:1 to 5:1 | Recommended | Dissolve in hot MeOH, add water until turbid, cool slowly.[1] |

| Hexane | 100% | Good | Can sometimes cause "oiling out" if cooled too fast.[1] |

| EtOAc / Hexane | 1:10 | Excellent | Use if the compound is too soluble in pure Hexane.[1] |

Protocol:

-

Dissolve crude solid in minimal boiling Methanol.

-

Add warm water dropwise until a faint cloudiness persists.

-

Add one drop of Methanol to clear the solution.

-

Allow to cool to Room Temp (RT) undisturbed, then move to 4°C fridge.

-

Troubleshooting: If it "oils out" (forms a liquid blob at the bottom), reheat to dissolve and scratch the glass side with a spatula while cooling to induce nucleation.

Scenario B: The Product is an Oil (Vacuum Distillation)

Best for larger scales (>10g) where crystallization fails.

Parameters:

-

Vacuum: High vacuum required (< 2 mmHg).

-

Temperature: Expect boiling point >140°C at atmospheric; significantly lower under vacuum (approx. 100-110°C @ 1-2 mmHg).[1]

-

Setup: Short-path distillation head.

Module 3: Chromatography (The "Silver Bullet")

If the workup failed and the compound won't crystallize, use Flash Column Chromatography.

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexane / Ethyl Acetate Gradient.

Gradient Table:

| Volume (CV) | % Ethyl Acetate | Target Elution |

|---|---|---|

| 1-3 | 0% | Non-polar impurities |

| 3-10 | 5% -> 10% | Target Ester |

| 10+ | 20% -> 50% | Polar impurities (Phenol/Acids) |[1]

TLC Visualization:

-

UV (254 nm): The aromatic ring absorbs strongly.

-

Stain:

(oxidizes the alkyl chain) or Iodine. -

Rf Value: Aim for an Rf of ~0.3 in 9:1 Hexane:EtOAc.

Troubleshooting & FAQs

Q1: My product smells like vinegar/acrid. What happened?

-

Diagnosis: Hydrolysis.[3] You likely have acetic acid or phenoxyacetic acid present.[2][7]

-

Fix: Dissolve in ether and wash with saturated Sodium Bicarbonate (

) until bubbling stops. Dry and re-concentrate.

Q2: The NMR shows a singlet at

-

Diagnosis: This is likely the -OH proton of unreacted phenol.

-

Fix: Repeat the "Cold-Wash" protocol (Module 2) with slightly stronger base (1M NaOH) or ensure you are shaking the separatory funnel vigorously enough.

Q3: I see a "doublet of doublets" in the aromatic region.

-

Diagnosis: This is the expected splitting pattern for a para-substituted benzene ring (AA'BB' system). This confirms the para-tert-butyl substitution pattern is intact.[1]

Q4: Can I use Potassium Carbonate (

-

Answer: Yes, and it is safer for the ester. A 10% aqueous

wash is less likely to hydrolyze the ester than NaOH, but it may require more washes to fully remove stubborn phenol.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

-

Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Williamson Ether Synthesis. In Vogel's Textbook of Practical Organic Chemistry; Pearson, 1989; pp 984-985.[1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7523, 4-tert-Butylphenol.[1] [Link] (Accessed Feb 2026).[1]

- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic insights into Nucleophilic Substitution and Ester Hydrolysis).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and its precursors before handling.[1]

Sources

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. quora.com [quora.com]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

Technical Support Center: Troubleshooting Side Reactions in Phenoxyacetate Synthesis

Welcome to the Technical Support Center for phenoxyacetate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of phenoxyacetates and their derivatives. Phenoxyacetates are crucial intermediates in the manufacturing of pharmaceuticals, pesticides, fungicides, and dyes[1]. The Williamson ether synthesis is a fundamental method for this process, typically involving the reaction of a phenoxide with a haloacetate[2]. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity.

This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during these syntheses. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also to proactively design more robust synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of the Desired O-Alkylated Phenoxyacetate

You've set up your reaction between a phenol and an ethyl chloroacetate, expecting a high yield of your target phenoxyacetate, but the outcome is disappointing. Several competing reactions could be the culprit.

Q1: My primary side product appears to be a C-alkylated phenol. Why is this happening and how can I favor O-alkylation?

Root Cause Analysis:

The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation), typically at the ortho and para positions[3][4]. The desired product results from O-alkylation. However, C-alkylation can become a significant competing pathway under certain conditions[4].

The regioselectivity of this reaction is a delicate balance of several factors:

-

Solvent Effects: This is arguably the most critical factor. Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the oxygen atom of the phenoxide, effectively "shielding" it and reducing its nucleophilicity. This hindrance pushes the reaction towards C-alkylation[4][5]. In contrast, polar aprotic solvents like DMF, DMSO, or acetonitrile do not solvate the phenoxide anion as strongly, leaving the more electronegative oxygen atom as the more reactive nucleophilic center, thus favoring O-alkylation[4][6].

-

Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction pathway.

-

Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

Troubleshooting Protocol:

-

Solvent Selection: Switch to a polar aprotic solvent. Dimethylformamide (DMF) or acetonitrile are excellent starting points.

-

Base and Counter-ion: Ensure your base is strong enough for complete deprotonation of the phenol. Sodium hydroxide or potassium carbonate are commonly used.

-

Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary, monitoring the reaction progress by TLC or HPLC.

Issue 2: Presence of Unreacted Phenol in the Final Product

A significant amount of starting phenol remains even after a prolonged reaction time, leading to purification challenges and reduced yield. Unreacted phenol can be detrimental, especially in agricultural applications where it can inhibit crop growth[7][8].

Q2: I'm observing a large amount of unreacted phenol. What are the likely causes?

Root Cause Analysis:

-

Incomplete Deprotonation: The phenoxide is the active nucleophile. If the phenol is not fully deprotonated, the concentration of the reactive species is lowered, slowing down the reaction. This can be an issue if a weak base is used for a less acidic phenol[6].

-

Hydrolysis of the Haloacetate: If there is water present in the reaction mixture, the haloacetate ester can undergo hydrolysis, especially under basic conditions, to form glycolic acid salts. This consumes your alkylating agent and prevents it from reacting with the phenoxide.

-

Poor Solubility: If the phenoxide salt is not sufficiently soluble in the chosen solvent, the reaction will be slow due to the heterogeneous nature of the mixture.

Troubleshooting Protocol:

-

Optimize the Base: Ensure you are using at least one equivalent of a sufficiently strong base. For less acidic phenols, consider a stronger base like sodium hydride (use with caution)[6].

-

Anhydrous Conditions: Dry your solvent and reagents thoroughly. Use of anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent hydrolysis of the alkylating agent.

-

Solvent and Temperature Adjustment: If solubility is an issue, consider a solvent that better solubilizes the phenoxide salt. Gently heating the reaction can also improve solubility and reaction rate.

Issue 3: Formation of Elimination Byproducts

Instead of the expected ether, you are isolating alkenes, particularly when using more sterically hindered haloacetates.

Q3: My reaction is producing significant amounts of elimination products. How can I promote substitution over elimination?

Root Cause Analysis:

The Williamson ether synthesis is an S(_N)2 reaction. However, the phenoxide is also a strong base, which can promote an E2 elimination reaction with the alkyl halide. This is especially problematic with secondary and tertiary alkyl halides[6][9]. While chloroacetates are primary halides, substitution patterns on the phenol or the acetate moiety can introduce steric hindrance that favors elimination.

Troubleshooting Protocol:

-

Choice of Alkylating Agent: Whenever possible, use a primary haloacetate. The reaction is fastest for methyl and primary alkyl halides[9].

-

Temperature Control: Lowering the reaction temperature generally favors the S(_N)2 pathway over the E2 pathway.

-

Base Selection: Using a bulkier, non-nucleophilic base for the initial deprotonation of the phenol might be an option in specific cases, though less common in standard phenoxyacetate synthesis.

FAQ Section

What is the ideal solvent for phenoxyacetate synthesis?

Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred. They effectively solvate the cation of the phenoxide salt, leaving a "naked" and highly reactive phenoxide anion, which accelerates the rate of the desired O-alkylation[5][6].

Can I use a secondary or tertiary haloacetate for this synthesis?

It is strongly discouraged. The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is highly sensitive to steric hindrance[2][9]. Secondary haloacetates will likely give a mixture of substitution and elimination products, while tertiary haloacetates will almost exclusively undergo elimination[6][9].

How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting materials (phenol and haloacetate) and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used[10].

My final product has a persistent odor. What could be the cause?

A common source of odor in phenoxyacetate products is the presence of residual chlorinated phenols, which can be smelly[7]. This is more of a concern in syntheses that involve chlorination of the phenol ring. Careful purification, such as recrystallization or column chromatography, is necessary to remove these impurities.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired O-alkylation pathway versus the undesired C-alkylation and elimination pathways.

Caption: Competing pathways in phenoxyacetate synthesis.

Summary of Reaction Conditions and Expected Outcomes

| Condition | O-Alkylation (Desired) | C-Alkylation (Side Reaction) | Elimination (Side Reaction) |

| Alkyl Halide | Primary | Primary | Secondary/Tertiary |

| Solvent | Polar Aprotic (DMF, Acetonitrile) | Protic (Water, Ethanol) | - |

| Temperature | Moderate | Can be favored at higher temps | Favored at higher temps |

| Base | Strong enough for full deprotonation | - | Strong, bulky bases can favor |

Experimental Protocol: Optimized Synthesis of Ethyl Phenoxyacetate

This protocol is designed to maximize the yield of the O-alkylated product while minimizing side reactions.

Materials:

-

Phenol

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate

-

Anhydrous acetonitrile

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add phenol (1.0 eq) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by TLC.

-

Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the solid potassium salts and wash with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl phenoxyacetate.

-

Purify the crude product by vacuum distillation or column chromatography as needed.

Caption: Workflow for optimized phenoxyacetate synthesis.

References

- Vertex AI Search. (n.d.).

- ResearchGate. (2025).

- PharmaXChange.info. (2011).

- Patsnap. (n.d.). Phenoxy acetic acid patented technology retrieval search results - Eureka.

- Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis.

- Google Patents. (n.d.). WO2013056488A1 - Phenoxyacetic acid synthesis method.

- Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects.

- PharmaXChange.info. (2011).

- Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Google Patents. (n.d.).

- Wikipedia. (n.d.). Williamson ether synthesis.

- Craig, D. (2004). Organic Synthesis Lecture 3.

- PubChem. (n.d.). Phenoxyacetic Acid.

- YouTube. (2023).

- AMS Dottorato. (n.d.). NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol.

- ChemicalBook. (n.d.).

- PubMed. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents.

- Organic Syntheses Procedure. (n.d.). Hydrocinnamic acid, α,β-epoxy-β-methyl-, ethyl ester.

- ResearchGate. (2025).

Sources

- 1. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmaxchange.info [pharmaxchange.info]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

- 8. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. EP2029507A1 - Process for preparing phenoxy acetic acid derivatives - Google Patents [patents.google.com]

Technical Support Center: Recrystallization of Phenoxyacetic Acid Derivatives

Welcome to the technical support center for the purification of phenoxyacetic acid derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the recrystallization of this important class of compounds. This resource goes beyond simple protocols to explain the underlying principles, ensuring you can make informed decisions to optimize the purity, yield, and crystal form of your target molecules.

Troubleshooting Guide: From Common Problems to Robust Solutions

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and actionable solutions.

Problem 1: My compound has "oiled out" instead of crystallizing. What happened and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is a common and frustrating issue, but it is solvable once the cause is understood.

-

Core Causality : This phenomenon typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute.[1] Upon cooling, the compound "melts" in the hot solvent, and as the solution becomes supersaturated, it separates as a liquid phase because it is below its melting point but still above its freezing point in the presence of the solvent. High impurity levels can also depress the melting point of the mixture, exacerbating this issue.[1]

-

Recommended Solutions :

-

Re-dissolve and Modify : Gently reheat the solution until the oil completely re-dissolves.[1]

-

Add More Solvent : Add a small amount of additional hot solvent to decrease the saturation point slightly.[1]

-

Promote Slow Cooling : Allow the flask to cool much more slowly. A Dewar flask or insulating the beaker with glass wool can prevent rapid temperature drops that favor oil formation over crystal nucleation.[1]

-

Lower the Solution Temperature : If using a mixed-solvent system, consider adding more of the "poorer" solvent at a lower temperature to induce crystallization rather than relying on a large temperature gradient from a high-boiling solvent.[2]

-

Change Solvents : If oiling persists, the fundamental issue is the solvent-solute melting point incompatibility. Select a solvent with a lower boiling point.

-

Problem 2: No crystals have formed, even after the solution has cooled to room temperature and been placed in an ice bath.

A: The failure of crystals to appear is almost always a problem of insufficient supersaturation. The solution is simply not saturated enough at the lower temperature for crystals to form.

-

Core Causality : The most common reason is the use of too much solvent during the initial dissolution step.[1] Every compound has some residual solubility even at low temperatures; an excessive volume of solvent can keep all of your compound dissolved.[1]

-

Recommended Solutions :

-

Reduce Solvent Volume : Gently heat the solution to evaporate a portion of the solvent. A rotary evaporator is ideal for this.[1] Once the volume is reduced, attempt the cooling process again.

-

Induce Nucleation : If the solution is indeed supersaturated but reluctant to crystallize, nucleation must be induced.

-

Scratching : Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide a high-energy surface that serves as a nucleation point for crystal growth.[3]

-

Seeding : Add a single, pure "seed" crystal of your compound to the solution.[3] This provides a perfect template for other molecules to deposit onto, initiating crystallization.

-

-

Introduce an Anti-Solvent (Mixed Solvents) : If you are using a single solvent, you can cautiously add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until persistent cloudiness appears. Then, add a drop or two of the original "good" solvent to clarify the solution and allow it to cool slowly.[2]

-

Problem 3: My final product has a low yield. How can I improve it?

A: Low yield is a common challenge that requires a systematic review of the procedure. While some loss is inherent to the technique (due to the compound's residual solubility), significant losses can often be mitigated.

-

Core Causality :

-

Excessive Solvent : As with the failure to crystallize, using too much solvent is a primary cause of low yield, as more of your product will remain in the mother liquor.[1]

-

Premature Crystallization : Crystals forming during a hot gravity filtration step will be lost with the insoluble impurities.[2]

-

Incomplete Crystallization : Not allowing sufficient time or a low enough temperature for crystallization to complete.

-

Washing with the Wrong Solvent : Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.

-

-

Recommended Solutions :

-

Minimize Solvent : Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Add it in small portions to the heated crude material.[4]

-

Prevent Premature Crystallization : During hot filtration, keep the solution, funnel, and receiving flask hot. Using a stemless funnel can prevent clogging.[2] Rinsing the filter paper with a small amount of hot solvent can also help redissolve any crystals that form prematurely.

-

Maximize Cooling : After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid from the cold, saturated solution.[5]

-

Proper Washing Technique : Wash the collected crystals on the filter funnel with a minimal amount of ice-cold recrystallization solvent. This will wash away the impurity-laden mother liquor without dissolving a significant amount of the product.

-

Problem 4: The crystals are colored, but the pure compound should be white. How do I remove colored impurities?

A: Colored impurities are often large, polar, conjugated organic molecules that can be effectively removed with an adsorbent.

-

Core Causality : These impurities are present in the crude material and are soluble enough in the recrystallization solvent to persist in the crystal lattice.

-

Recommended Solutions :

-